

Butyllithium: A Comprehensive Technical Guide on its Chemical Formula, Structure, and Applications

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **butyllithium**, a pivotal organolithium reagent in modern organic synthesis and polymer chemistry. The document details the chemical formula, structure, and properties of its common isomers: n-**butyllithium**, sec-**butyllithium**. It further outlines key experimental protocols, safety considerations, and reaction mechanisms relevant to researchers and professionals in drug development and chemical sciences.

Chemical Formula and Structure

The chemical formula for **butyllithium** is C₄H₉Li.[1] However, this simple representation belies the complex structural nature of these compounds, which exist as aggregates or clusters. The tendency to aggregate is a common feature of organolithium compounds and is driven by the highly polarized carbon-lithium bond.[2][3] The difference in electronegativity between carbon (2.55) and lithium (0.98) results in a C-Li bond with significant ionic character.[2]

n-Butyllithium (n-BuLi): In non-coordinating solvents like cyclohexane, n-butyllithium primarily exists as a hexameric cluster.[2][3] In ethereal solvents such as diethyl ether or tetrahydrofuran (THF), it forms tetrameric structures.[2][3] These clusters are described as distorted cubane-type structures with lithium and the terminal carbon of the butyl group at alternating vertices.[2][3] Recent studies using diffusion-ordered NMR spectroscopy have



shown that in hydrocarbon solvents at -40 °C, n-**butyllithium** can exist as an octamer, which deaggregates to a hexamer at higher temperatures.[4][5] In the presence of ethers, a tetrasolvated tetramer is the predominant species.[4][5]

sec-**Butyllithium** (sec-BuLi): This isomer of **butyllithium** is more basic and more sterically hindered than n-**butyllithium**.[6][7] It also exists as a tetramer in hydrocarbon solvents.[8][9] Due to its increased basicity, it is employed for the deprotonation of particularly weak carbon acids where n-BuLi is insufficient.[6]

tert-**Butyllithium** (t-BuLi): As the most basic and sterically hindered of the common **butyllithium** isomers, t-**butyllithium** exists as a tetramer with a cubane-like structure.[10][11] It is a powerful reagent for deprotonation and lithium-halogen exchange reactions.[10][12]

Quantitative Data

The physical and chemical properties of **butyllithium** isomers are summarized in the tables below for easy comparison. These reagents are typically supplied as solutions in hydrocarbon solvents like hexanes or pentane.[3][13]

Table 1: General Properties of **Butyllithium** Isomers

Property	n-Butyllithium	sec-Butyllithium	tert-Butyllithium
CAS Number	109-72-8[2]	598-30-1[14]	594-19-4[15]
Molecular Formula	C ₄ H ₉ Li[2]	C ₄ H ₉ Li[7]	C ₄ H ₉ Li[10]
Molar Mass	64.06 g·mol ⁻¹ [2]	64.06 g/mol [8]	64.05 g/mol [15]
Appearance	Colorless to pale yellow solution[2][3]	Colorless to yellowish solution[8][14]	Colorless solid or solution[11][15]

Table 2: Physical Properties of **Butyllithium** Isomers



Property	n-Butyllithium	sec-Butyllithium	tert-Butyllithium
Density	0.68 g/cm³ (solvent dependent)[2]	0.769 g/mL at 25 °C[9]	0.66 g⋅cm ⁻³ [15]
Melting Point	-76 °C[2]	-	36-40 °C[15]
Boiling Point	Decomposes[16]	-	-
Solubility in Water	Reacts violently[2][16]	Decomposes[15]	Decomposes[15]
Solubility in Organic Solvents	Soluble in ethers and hydrocarbons[2]	Soluble in alkanes[15]	Soluble in alkanes[15]

Experimental Protocols

The handling and use of **butyllithium** reagents require stringent safety precautions due to their pyrophoric nature. They react violently with water and can ignite spontaneously upon exposure to air.[10][17][18] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as a glovebox or a Schlenk line.[17][19]

3.1. General Handling and Storage Protocol

- Inert Atmosphere: Always handle butyllithium solutions in a glovebox or under a positive pressure of dry nitrogen or argon.[17]
- Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17]
- Glassware: All glassware must be oven-dried for several hours at >120 °C and cooled under a stream of inert gas before use.[19]
- Transfer: Use dry, air-tight syringes or cannulas for transferring solutions.[17][19] To prevent clogging of the needle tip by ignition upon removal from the reagent bottle's septum, a short, inert gas-flushed glass tube with septa at both ends can be used to shield the needle tip.[15]
- Storage: Store **butyllithium** solutions under an inert atmosphere, away from sources of ignition, water, carbon dioxide, and halogenated hydrocarbons.[20][21] Containers should be



kept tightly closed and in a dry, well-ventilated area.[6] Opened containers must be carefully resealed.[6]

- Waste Disposal: Quench residual butyllithium by slowly adding it to a less reactive solvent like isopropanol, followed by a more reactive one like methanol, and finally water, all under an inert atmosphere and with cooling.[22] Contaminated materials such as syringes and needles should be rinsed with a suitable quenching agent before disposal.[20]
- 3.2. Protocol for a Typical Metalation Reaction (Deprotonation)

Metalation, or deprotonation, is one of the most common applications of **butyllithium**.[2][3]

- Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for additions.
- Solvent and Substrate: Add the dry, aprotic solvent (e.g., THF, diethyl ether) and the substrate to be deprotonated to the flask via syringe.
- Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath) to control the exothermic reaction.
- Reagent Addition: Slowly add the **butyllithium** solution dropwise via syringe while monitoring the internal temperature.[23]
- Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required duration. The reaction progress can be monitored by techniques like TLC or GC by quenching a small aliquot of the reaction mixture.[24]
- Quenching: Once the reaction is complete, quench it by slowly adding a suitable electrophile
 or a proton source (e.g., saturated aqueous ammonium chloride).
- Workup: Allow the mixture to warm to room temperature, and then perform a standard aqueous workup to isolate the product.[25]
- 3.3. Protocol for Halogen-Lithium Exchange

Butyllithium can undergo an exchange reaction with organic bromides and iodides to form new organolithium species.[2][16]

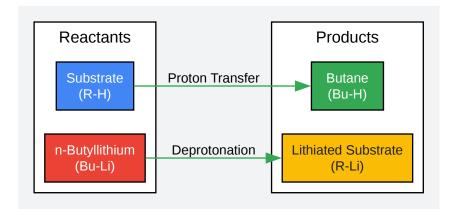


- Reaction Setup: Follow the same setup as for the metalation reaction.
- Solvent and Substrate: Dissolve the organic halide in a suitable dry, aprotic solvent in the reaction flask.
- Cooling: Cool the solution to a low temperature (e.g., -78 °C).
- Reagent Addition: Add the **butyllithium** solution dropwise to the cooled solution.
- Reaction: Allow the reaction to proceed for the specified time. This reaction is often rapid.
- Subsequent Reaction: The newly formed organolithium reagent can then be reacted in situ with an appropriate electrophile.

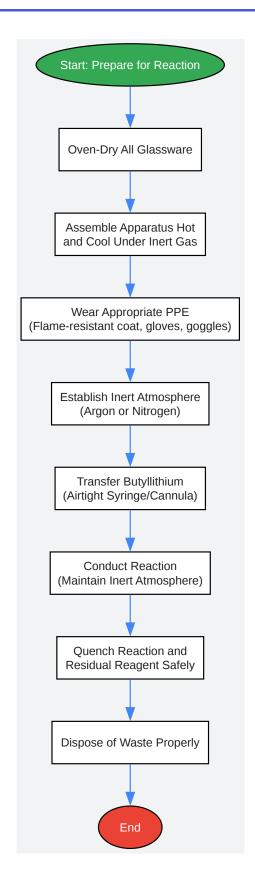
Visualizations

Diagram 1: Generalized Metalation Reaction Pathway









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